molecular formula C22H22FNO6S B2389929 Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448046-83-0

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2389929
CAS No.: 1448046-83-0
M. Wt: 447.48
InChI Key: CTKBMNAHYAVLNR-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with dual benzoyl groups (one bearing a 4-fluorine substituent) and a sulfonyl-linked acetate ester. The compound’s complexity arises from its hybrid architecture, combining a sulfonamide-like sulfonyl group, ester linkage, and fluorinated aromatic moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[1-[2-(4-fluorobenzoyl)benzoyl]piperidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO6S/c1-30-20(25)14-31(28,29)17-10-12-24(13-11-17)22(27)19-5-3-2-4-18(19)21(26)15-6-8-16(23)9-7-15/h2-9,17H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBMNAHYAVLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at Piperidine-4-Position

The sulfonyl-acetate group is introduced via nucleophilic displacement of a leaving group (e.g., chloride or hydroxyl) at the piperidine 4-position. A representative protocol from Ambeed (CAS: 168986-49-0) involves reacting methyl 2-(piperidin-4-yl)acetate with chlorosulfonic acid in dichloromethane at 0°C, followed by esterification with methanol. Key steps include:

  • Sulfonation : Piperidine-4-thiol is oxidized to the sulfonic acid using hydrogen peroxide in acetic acid.
  • Esterification : The sulfonic acid is treated with thionyl chloride to form sulfonyl chloride, which reacts with methyl glycolate under basic conditions (e.g., triethylamine).

Example Protocol

1. Piperidine-4-thiol (1.0 eq) + H2O2 (3.0 eq) in AcOH → Piperidine-4-sulfonic acid (85% yield).  
2. Piperidine-4-sulfonic acid + SOCl2 → Piperidine-4-sulfonyl chloride (90% yield).  
3. Piperidine-4-sulfonyl chloride + methyl glycolate + Et3N → Methyl 2-(piperidin-4-ylsulfonyl)acetate (78% yield).  

Alternative Routes via Silyl Ether Protection

Lewis et al. (2012) demonstrated the use of silyl ethers to protect reactive hydroxyl groups during sulfonation. For instance, (1s,4s)-methyl 4-aminocyclohexanecarboxylate is protected with triisopropylsilyl triflate, followed by sulfonation and deprotection with tetrabutylammonium fluoride (TBAF). This method minimizes side reactions and improves yields in sterically hindered systems.

Preparation of 2-(4-Fluorobenzoyl)benzoyl Chloride

Friedel-Crafts Acylation

The ortho-substituted diaroyl moiety is synthesized via Friedel-Crafts acylation. Benzene is acylated with 4-fluorobenzoyl chloride in the presence of AlCl3, directing the second acylation to the ortho position. The resulting 2-(4-fluorobenzoyl)benzophenone is hydrolyzed to the carboxylic acid and converted to acid chloride using oxalyl chloride.

Optimization Notes

  • Temperature Control : Reactions are conducted at −10°C to prevent over-acylation.
  • Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1) to isolate the diaroyl acid chloride.

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed coupling between 2-bromobenzoyl chloride and 4-fluorophenylboronic acid. This method offers better regioselectivity but requires stringent anhydrous conditions.

Coupling of Intermediates: Acylation and Sulfonation

Nitrogen Acylation of Piperidine

The piperidine nitrogen is acylated with 2-(4-fluorobenzoyl)benzoyl chloride under Schotten-Baumann conditions. A solution of piperidin-4-ylsulfonyl acetate methyl ester in dichloromethane is treated with the acid chloride and triethylamine at 0°C, yielding the target compound after 12 hours.

Critical Parameters

  • Base Selection : Triethylamine outperforms DIEA in minimizing ester hydrolysis.
  • Solvent : Dichloromethane ensures solubility of both intermediates without competing side reactions.

Sulfonation Post-Functionalization

In cases where acylation precedes sulfonation, the piperidine nitrogen is protected with a Boc group. After sulfonation, the Boc group is removed with trifluoroacetic acid, and the free amine is acylated. This stepwise approach avoids unwanted reactions at the nitrogen center.

Purification and Characterization

Chromatographic Techniques

Crude product is purified using flash chromatography (SiO2, gradient elution with hexane/EtOAc). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Analysis

  • NMR : 1H NMR (500 MHz, CDCl3) displays characteristic peaks for the piperidine ring (δ 3.2–3.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and methyl ester (δ 3.7 ppm).
  • MS : ESI-MS m/z 447.5 [M+H]+ correlates with the molecular formula C22H22FNO6S.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Sequential Acylation 65–70% High regioselectivity Requires Boc protection/deprotection
Convergent Coupling 75–80% Fewer steps, higher overall efficiency Sensitivity to moisture
Silyl Ether Route 70–75% Minimizes side reactions Costly reagents

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the convergent coupling method due to lower reagent costs.
  • Safety : Thionyl chloride and chlorosulfonic acid require handling under inert atmospheres.
  • Environmental Impact : Solvent recovery systems (e.g., DMSO distillation) are mandated for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine .

Scientific Research Applications

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor, which could have implications for understanding enzyme function and regulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate Piperidine 4-Fluorobenzoyl, sulfonyl acetate ester Sulfonyl, ester, ketone Target Compound
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fluorenylmethoxycarbonyl (Fmoc) Carbamate, carboxylic acid
4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid Piperidine Diphenylmethylene, hydroxyl, dimethyl phenyl Hydroxyl, carboxylic acid, aromatic
Propyl 2-(4-methylbenzenesulfonamido)benzoate Benzene 4-Methylbenzenesulfonamido, propyl ester Sulfonamide, ester

Key Observations:

  • Sulfonyl vs.
  • Aromatic Fluorination: The 4-fluorobenzoyl group in the target compound distinguishes it from non-fluorinated analogues like the diphenylmethylene-substituted piperidine derivative , which may influence binding affinity in biological systems.
  • Ester Linkage : The methyl ester in the target compound contrasts with the carboxylic acid in 2-[4-(Fmoc)piperazin-1-yl]acetic acid , affecting solubility and hydrolysis susceptibility.

Physicochemical and Analytical Comparisons

Table 2: Analytical Methods and Solubility Profiles

Compound Assay Methodology Solubility (Predicted) Stability Notes
Target Compound Not explicitly reported; likely HPLC/UV (similar to ) Moderate (ester and sulfonyl groups balance hydrophobicity) Susceptible to ester hydrolysis under alkaline conditions
4-[4-(Diphenylmethylene)-1-piperidinyl] derivative HPLC with sodium 1-octanesulfonate buffer (pH 4.6) Low (hydrophobic diphenylmethylene group) Stable in acidic mobile phases
Propyl 2-(4-methylbenzenesulfonamido)benzoate Crystallography (reported in ) Low (bulky sulfonamido and aromatic groups) Crystalline solid; stable to ambient conditions

Key Findings:

  • Analytical Techniques : The target compound may require HPLC methods akin to those used for piperidine derivatives in , utilizing ion-pairing agents (e.g., sodium 1-octanesulfonate) to improve peak resolution.
  • Solubility : The fluorine atom in the target compound could enhance solubility in polar solvents compared to the diphenylmethylene analogue , though ester groups may limit aqueous solubility.

Biological Activity

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22FNO6S
  • Molecular Weight : 447.48 g/mol
  • IUPAC Name : methyl 2-[1-[2-(4-fluorobenzoyl)benzoyl]piperidin-4-yl]sulfonylacetate

The primary mechanism of action for this compound involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to the active site of enzymes, which can lead to:

  • Competitive Inhibition : Competes with the natural substrate for binding.
  • Non-competitive Inhibition : Binds to an allosteric site, altering enzyme activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which could have implications for drug development targeting specific pathways in diseases such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeInduces cell death in sensitive cancer cells
Enzyme InhibitionPotent inhibitor of specific enzyme classes
Metabolic EffectsAlters expression levels of cytochrome P450

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. The mechanism involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cells .
  • Enzyme Interaction Studies :
    • Detailed kinetic studies revealed that this compound acts as a competitive inhibitor against certain enzymes involved in metabolic pathways. The IC50 values observed were low micromolar concentrations, indicating strong inhibitory potential .
  • Pharmacological Implications :
    • The compound's ability to modulate cytochrome P450 enzymes suggests potential for drug-drug interaction studies and personalized medicine approaches in pharmacotherapy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the sulfonyl-acetate moiety in Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate?

  • Methodology : Synthesis of sulfonyl groups often involves sulfonation or oxidation reactions. For example, thiol intermediates can be oxidized using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled pH (6–7) and temperature (0–25°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC .
  • Key Parameters : Solvent choice (e.g., dichloromethane or ethanol), stoichiometry of oxidizing agents, and reaction time (typically 5–12 hours) significantly impact yields. Post-reaction purification via silica gel chromatography with ethyl acetate/petroleum ether (1:1) is recommended .

Q. How can researchers confirm the structural integrity of the fluorobenzoyl group in this compound?

  • Analytical Techniques :

  • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorobenzoyl incorporation. A singlet near -110 ppm (for para-substituted fluorine) confirms substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]+^+) within 3 ppm error. Fragmentation patterns can validate the benzoyl-piperidine linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the piperidin-4-yl-sulfonyl group in biological activity?

  • Methodology :

  • Analog Synthesis : Replace the piperidine ring with morpholine or azetidine derivatives to assess conformational flexibility.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity.
    • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins like sulfotransferases or GPCRs .

Q. What strategies address poor aqueous solubility of this compound in pharmacological assays?

  • Formulation Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
    • Validation : Dynamic light scattering (DLS) for particle size and zeta potential analysis ensures stability.

Q. How should researchers resolve contradictions in reported biological activities of structurally related sulfonamide-piperidine hybrids?

  • Critical Analysis :

  • Purity Checks : Validate compound purity via HPLC (>95%) to rule out impurities influencing activity .
  • Assay Conditions : Standardize assay parameters (e.g., pH, incubation time) across studies. For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Models :

  • Liver Microsomes : Incubate with human/rat liver microsomes and NADPH to assess CYP450-mediated metabolism.
  • LC-MS/MS Analysis : Quantify parent compound depletion and metabolite formation (e.g., demethylation or sulfoxide derivatives) .

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